molecular formula C11H11ClN2O2 B12910688 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-10-1

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12910688
CAS No.: 88405-10-1
M. Wt: 238.67 g/mol
InChI Key: XZZMQHVKLUBXBX-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methyl group attached to the pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-3-methylpyridine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its action include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloro group but shares similar core structure and properties.

    3-Chloro-2-methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar to the target compound but with a methoxy group instead of an ethoxy group.

    3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group but retains the chloro and ethoxy groups.

Uniqueness

The uniqueness of 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .

Properties

CAS No.

88405-10-1

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-chloro-2-ethoxy-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-6-7(2)4-5-8(14)13-10/h4-6H,3H2,1-2H3

InChI Key

XZZMQHVKLUBXBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C=C(C=CC2=N1)C)Cl

Origin of Product

United States

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